

# Using 3-Nitropyridine-2-thiol for measuring glutathione levels in cell lysates

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Nitropyridine-2-thiol

Cat. No.: B1300355

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## Measuring Glutathione Levels in Cell Lysates: A Detailed Guide

**A Note on 3-Nitropyridine-2-thiol:** While this document provides a comprehensive protocol for the widely-used DTNB-based glutathione assay, a thorough literature search did not yield established protocols or application notes specifically detailing the use of **3-Nitropyridine-2-thiol** for quantifying glutathione levels in cell lysates. The information presented herein is based on the most common and validated methods in the field.

## Introduction

Glutathione (GSH) is a tripeptide that plays a pivotal role in cellular defense against oxidative stress. It exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of cellular redox status. Accurate measurement of glutathione levels is essential for research in various fields, including toxicology, drug development, and cancer biology.

This application note provides a detailed protocol for the determination of total glutathione (GSH + GSSG) in cell lysates using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) enzymatic recycling assay. This method, also known as the Ellman's reagent assay, is a sensitive and reliable technique for quantifying glutathione.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Principle of the Assay:** The assay is based on the reaction of GSH with DTNB to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[1][2][4] In the presence of glutathione reductase and NADPH, GSSG is reduced to GSH, which then reacts with DTNB. This enzymatic recycling of GSSG to GSH leads to a continuous production of TNB, amplifying the signal and allowing for the sensitive detection of total glutathione.[1][2]

## Materials and Reagents

Reagent	Supplier	Catalog Number	Storage Conditions
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)	Sigma-Aldrich	D8130	2-8°C, Protect from light
Glutathione Reductase (GR)	Sigma-Aldrich	G3664	-20°C
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)	Sigma-Aldrich	N7505	-20°C, Protect from light
Reduced Glutathione (GSH)	Sigma-Aldrich	G4251	2-8°C
Oxidized Glutathione (GSSG)	Sigma-Aldrich	G4376	2-8°C
5-Sulfosalicylic acid (SSA) dihydrate	Sigma-Aldrich	S2130	Room Temperature
Phosphate Buffer (e.g., 100 mM, pH 7.4)	-	-	2-8°C
EDTA	Sigma-Aldrich	E9884	Room Temperature
Triton X-100	Sigma-Aldrich	T8787	Room Temperature
96-well microplate, clear bottom	VWR	10062-900	Room Temperature

# Experimental Protocols

## Preparation of Reagents

- Assay Buffer: 100 mM Sodium Phosphate buffer with 5 mM EDTA, pH 7.4.
- DTNB Stock Solution (5 mM): Dissolve 19.8 mg of DTNB in 10 mL of Assay Buffer. Store at 4°C, protected from light.
- NADPH Stock Solution (4 mg/mL): Dissolve 4 mg of NADPH in 1 mL of Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.
- Glutathione Reductase (GR) Stock Solution (50 units/mL): Reconstitute lyophilized GR in Assay Buffer. Aliquot and store at -20°C.
- GSH Standard Stock Solution (1 mM): Dissolve 3.07 mg of GSH in 10 mL of Assay Buffer. Prepare fresh.
- 5% (w/v) Sulfosalicylic Acid (SSA): Dissolve 5 g of SSA in 100 mL of deionized water.

## Sample Preparation: Cell Lysate

- Cell Culture: Culture cells to the desired density.
- Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in 1 mL of ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
- Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 10 mM HCl or a buffer containing 0.1% Triton X-100). A common method involves resuspending 1-10 million cells in 100-200 µL of buffer.
- Cell Disruption: Lyse the cells by sonication on ice or by three freeze-thaw cycles.
- Deproteinization: Add an equal volume of 5% SSA to the cell lysate. Vortex and incubate on ice for 10 minutes. This step is crucial to precipitate proteins that can interfere with the assay.
- Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.

- Supernatant Collection: Carefully collect the supernatant, which contains the glutathione. This supernatant is now ready for the assay.

## Glutathione Assay Protocol (96-well plate format)

- Prepare Standard Curve: Perform serial dilutions of the 1 mM GSH stock solution with the lysis buffer used for samples (containing 2.5% SSA after mixing with the sample) to obtain standards ranging from 0 to 100  $\mu$ M.
- Reaction Mixture Preparation: Prepare a fresh reaction mixture containing:
  - 150  $\mu$ L Assay Buffer
  - 25  $\mu$ L DTNB Stock Solution (5 mM)
  - 10  $\mu$ L NADPH Stock Solution (4 mg/mL)
  - 1  $\mu$ L Glutathione Reductase (50 units/mL)
  - (Volumes are per well, scale up as needed)
- Plate Loading:
  - Add 20  $\mu$ L of each standard or sample supernatant to individual wells of the 96-well plate.
  - Add 180  $\mu$ L of the reaction mixture to each well.
- Incubation and Measurement:
  - Incubate the plate at room temperature for 5-10 minutes, protected from light.
  - Measure the absorbance at 412 nm using a microplate reader. A kinetic reading every minute for 5-10 minutes is recommended to ensure the reaction is in the linear range.

## Data Analysis

- Standard Curve: Plot the absorbance values (or the rate of change in absorbance,  $\Delta$ A/min) of the GSH standards against their known concentrations. Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ).

- Sample Concentration: Use the absorbance values (or  $\Delta A/\text{min}$ ) of the samples to calculate the glutathione concentration using the standard curve equation.
- Normalization: Normalize the glutathione concentration to the protein concentration of the initial cell lysate (determined by a protein assay like Bradford or BCA before the deproteination step). The final result is typically expressed as nmol of glutathione per mg of protein.

## Data Presentation

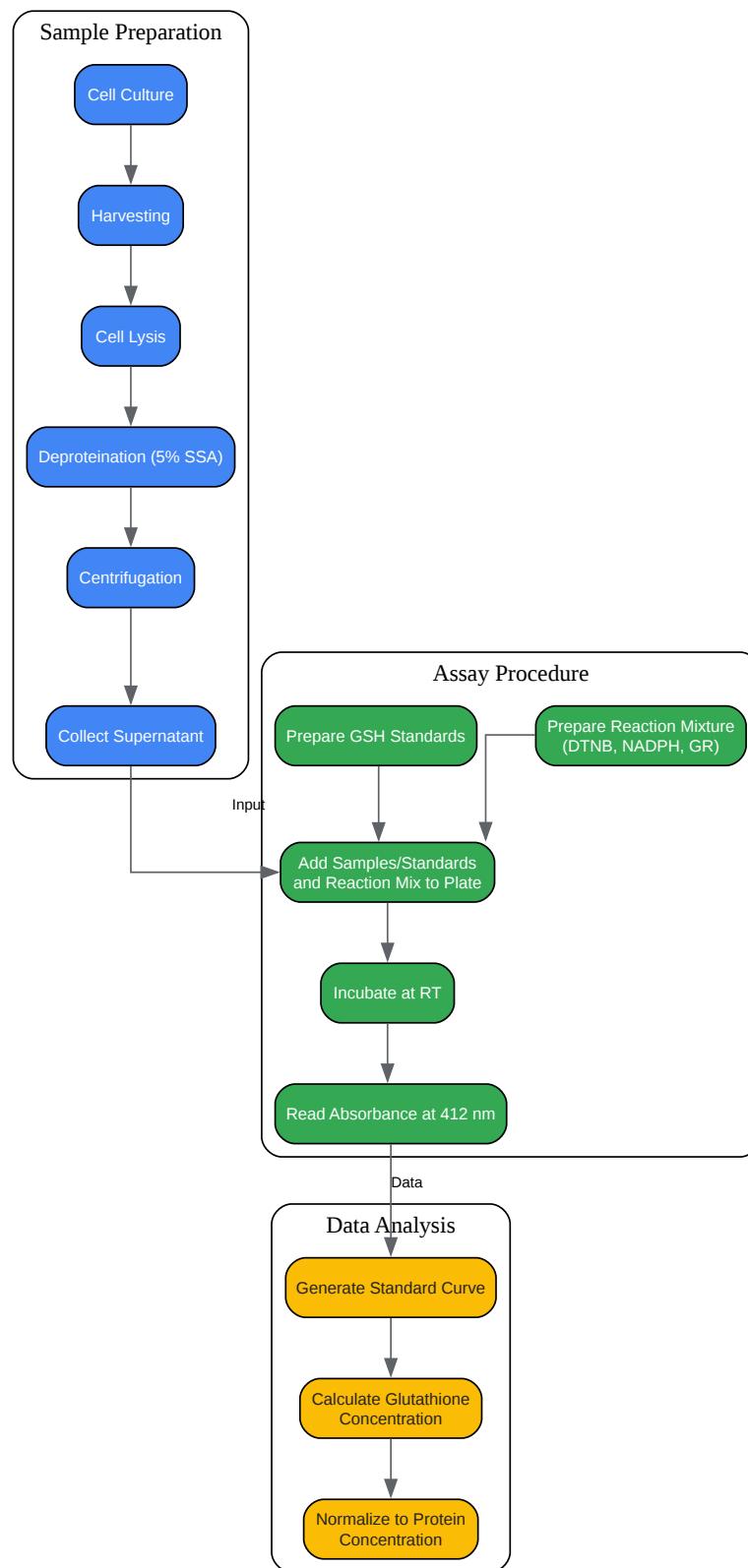
Table 1: Typical Glutathione Assay Standard Curve Data

GSH Concentration ( $\mu\text{M}$ )	Absorbance at 412 nm (AU)
0	0.050
10	0.150
20	0.255
40	0.460
60	0.670
80	0.880
100	1.090

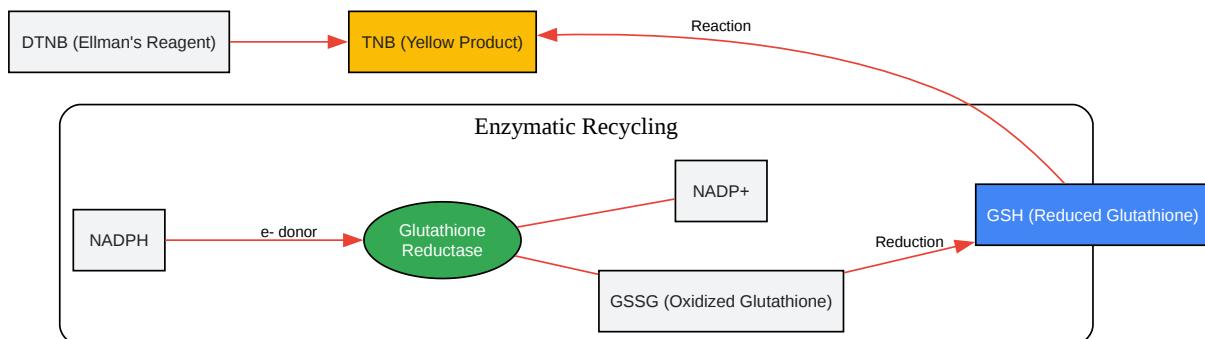
Table 2: Assay Performance Characteristics

Parameter	Value
Assay Range	1 - 100 $\mu$ M
Limit of Detection (LOD)	$\sim$ 0.5 $\mu$ M
Limit of Quantification (LOQ)	$\sim$ 1.5 $\mu$ M
Wavelength	412 nm
Incubation Time	5-10 minutes
Intra-assay CV	< 5%
Inter-assay CV	< 10%

## Visualizations

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Caption: Experimental workflow for measuring glutathione in cell lysates.

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Caption: Reaction pathway of the DTNB-based glutathione assay.

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